Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione structure
94514-21-3 structure
Nombre del producto:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Número CAS:94514-21-3
MF:C8H4FNO2
Megavatios:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Propiedades químicas y físicas

Nombre e identificación

    • 5-fluoro-1H-Isoindole-1,3(2H)-dione
    • 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
    • 4-FLUOROPHTHALIMIDE
    • 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
    • 5-Fluoro-isoindole-1,3-dione
    • 5-Fluoroisoindoline-1,3-dione
    • 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
    • Z1255487934
    • AKOS005067070
    • GS3910
    • CS-0058047
    • 94514-21-3
    • DVDRUQOUGHIYCB-UHFFFAOYSA-N
    • EN300-99458
    • 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
    • MFCD00627750
    • SB23057
    • D84570
    • SCHEMBL1953630
    • UNII-HF76654PW9
    • 5-fluoroisoindole-1,3-dione
    • HF76654PW9
    • MDL: MFCD00627750
    • Renchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
    • Clave inchi: DVDRUQOUGHIYCB-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC(=CC=2)F)C(=O)N1

Atributos calculados

  • Calidad precisa: 165.02260653 g/mol
  • Masa isotópica única: 165.02260653 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 241
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.2Ų
  • Peso molecular: 165.12
  • Xlogp3: 1.3

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B440418-10mg
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3
10mg
$ 50.00 2022-06-01
eNovation Chemicals LLC
Y1238196-250mg
5-Fluoroisoindoline-1,3-dione
94514-21-3 95%
250mg
$160 2024-06-06
Enamine
EN300-99458-0.5g
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95.0%
0.5g
$218.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8272-250MG
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
250MG
¥ 653.00 2023-04-12
TRC
B440418-100mg
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3
100mg
$ 250.00 2022-06-01
Enamine
EN300-99458-0.05g
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95.0%
0.05g
$53.0 2025-02-21
Aaron
AR00JOLJ-5g
5-Fluoroisoindoline-1,3-dione
94514-21-3 98%
5g
$752.00 2025-02-28
Enamine
EN300-99458-10g
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
10g
$1346.0 2023-09-01
1PlusChem
1P00JOD7-250mg
5-Fluoroisoindoline-1,3-dione
94514-21-3 98%
250mg
$86.00 2025-03-01
1PlusChem
1P00JOD7-1g
5-Fluoroisoindoline-1,3-dione
94514-21-3 95%
1g
$230.00 2025-03-01

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  4-(Dimethylamino)pyridine ,  Copper sulfate ;  5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ;  0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ;  24 h, 1 atm, 120 °C
Referencia
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; Li, Yinghua; Fan, Weibin; Jin, Jiang; Zhang, Wei; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Methanol ;  12 h, rt
Referencia
Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles
Yu, Xiaolong; Chen, Kehao; Guo, Shan; Shi, Pengfei; Song, Chao; et al, Organic Letters, 2017, 19(19), 5348-5351

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Urea Solvents: Toluene ;  16 h, reflux; reflux → rt
Referencia
Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 2 h, 200 °C
1.2 Reagents: Water ;  cooled
Referencia
Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  rt
1.2 reflux
Referencia
Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors
Van Goethem, Sebastiaan; Van der Veken, Pieter; Dubois, Veronique; Soroka, Anna; Lambeir, Anne-Marie; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene ,  Water ;  4 h, 0.6 MPa, 110 °C
Referencia
Method for synthesizing phthalimide and benzene ring-substituted derivative thereof
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Formamide ;  22 °C; 2.5 h, 120 °C
Referencia
Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates
Ponath, Sebastian; Menger, Martina; Grothues, Lydia; Weber, Manuela; Lentz, Dieter; et al, Angewandte Chemie, 2018, 57(36), 11683-11687

Synthetic Routes 8

Condiciones de reacción
Referencia
Fluorophthalimides
, Federal Republic of Germany, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Urea Solvents: Xylene ;  overnight, rt → reflux
Referencia
Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ;  130 °C
Referencia
Synthesis of 4-fluorophthalimide by Balz-Schieman
Li, Jian; Exiu, Tian-feng; Wang, Shi-rong; Xiao, Yin; Hu, Ya-qin, Jingxi Huagong, 2013, 30(9), 1077-1080

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Formamide ;  120 °C
Referencia
Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer
, United States, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Xylene ;  125 °C
Referencia
Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines
Li, J.; Li, X. G.; Xiao, Y.; Wang, S. R., Materials Research Innovations, 2014, 18(5), 340-345

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
A1095207
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):280.0/767.0